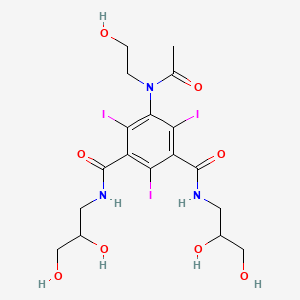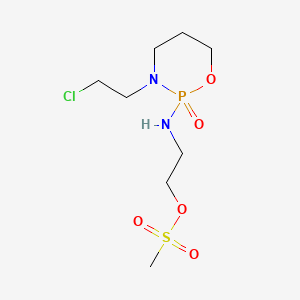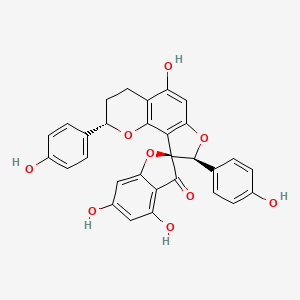
Isophthalamide, N,N'-bis(2,3-dihydroxypropyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodo-
Vue d'ensemble
Description
Isophthalamide, N,N’-bis(2,3-dihydroxypropyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodo- is a complex organic compound known for its significant applications in medical imaging, particularly as a contrast agent in radiographic procedures. The presence of iodine atoms in its structure enhances its radiopacity, making it highly effective in improving the visibility of internal body structures in X-ray-based imaging techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isophthalamide, N,N’-bis(2,3-dihydroxypropyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodo- typically involves multiple steps:
Iodination: The introduction of iodine atoms into the aromatic ring of isophthalic acid derivatives is a crucial step. This can be achieved using iodine monochloride (ICl) or other iodinating agents under controlled conditions.
Amidation: The formation of the amide bond involves reacting isophthalic acid derivatives with appropriate amines. This step often requires the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl and dihydroxypropyl groups, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines under strong reducing conditions.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions, although this is less common due to the stability of the C-I bond.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Sodium azide (NaN₃), thiourea.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of azides or thiols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in the development of new contrast agents and radiopaque materials.
Biology
In biological research, it serves as a probe for studying cellular uptake and distribution of iodine-containing compounds, aiding in the understanding of iodine metabolism and its effects on cellular functions.
Medicine
The primary application in medicine is as a contrast agent in diagnostic imaging. Its high iodine content makes it particularly effective in enhancing the contrast of blood vessels, tissues, and organs in X-ray and CT imaging.
Industry
In the industrial sector, it is used in the production of specialized polymers and materials that require high radiopacity for quality control and non-destructive testing.
Mécanisme D'action
The effectiveness of Isophthalamide, N,N’-bis(2,3-dihydroxypropyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodo- as a contrast agent is primarily due to its high iodine content. Iodine atoms have a high atomic number, which increases the compound’s ability to absorb X-rays. When administered to a patient, the compound circulates through the bloodstream and accumulates in specific tissues, enhancing the contrast of these areas in X-ray images. The molecular targets include blood vessels and tissues with high vascularization.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iohexol: Another iodine-based contrast agent with similar applications in radiographic imaging.
Iopamidol: Known for its use in CT imaging, offering high radiopacity and low toxicity.
Iodixanol: A non-ionic, dimeric contrast agent used in various imaging procedures.
Uniqueness
Isophthalamide, N,N’-bis(2,3-dihydroxypropyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodo- stands out due to its specific structural features that enhance its solubility and stability, making it particularly suitable for certain imaging applications where other compounds may not perform as effectively.
This detailed overview provides a comprehensive understanding of Isophthalamide, N,N’-bis(2,3-dihydroxypropyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodo-, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
5-[acetyl(2-hydroxyethyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24I3N3O8/c1-8(28)24(2-3-25)16-14(20)11(17(31)22-4-9(29)6-26)13(19)12(15(16)21)18(32)23-5-10(30)7-27/h9-10,25-27,29-30H,2-7H2,1H3,(H,22,31)(H,23,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBKZVHJHOUWJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCO)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24I3N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80991184 | |
| Record name | 5-[Acetyl(2-hydroxyethyl)amino]-N~1~,N~3~-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80991184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
791.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70894-76-7 | |
| Record name | 5-[Acetyl(2-hydroxyethyl)amino]-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70894-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C 29 (contrast media) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070894767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[Acetyl(2-hydroxyethyl)amino]-N~1~,N~3~-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80991184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-methyl-N-[3-(2-pyridyl)-1-isoquinolyl]benzamidine](/img/structure/B1200642.png)

![4-[4-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B1200644.png)








